5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c1-6-14-9(15-16-6)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEFEQAMMSBUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives
The most widely adopted strategy involves cyclocondensation between amidoximes and activated carboxylic acid derivatives. A groundbreaking one-pot protocol developed by Baykov et al. enables room-temperature synthesis using superbase conditions (NaOH/DMSO) . For 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, this method proceeds via:
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Amidoxime Preparation : 4-(Trifluoromethyl)benzamidoxime is synthesized by treating 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride under basic conditions.
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Cyclocondensation : The amidoxime reacts with methyl propiolate in DMSO with NaOH (1.5 eq) at 25°C for 6–8 hours . The superbase deprotonates the amidoxime, facilitating nucleophilic attack on the ester carbonyl, followed by cyclodehydration to form the oxadiazole ring .
Key Advantages :
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Operational Simplicity : Eliminates intermediate isolation, enabling combinatorial synthesis.
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Solvent Compatibility : DMSO acts as both solvent and catalyst, enhancing reaction efficiency .
Limitations :
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Requires rigorous exclusion of moisture to prevent hydrolysis.
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DMSO removal during workup complicates large-scale production.
Hydroxyamidine Trifluoroacylation and Cyclization
A patent-pending method from WO2019020451A1 employs hydroxyamidines as precursors, reacting with trifluoroacetyl chloride (TFACl) in a two-step sequence :
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Acylation : 4-(Trifluoromethyl)phenylhydroxyamidine reacts with TFACl (2.2 eq) in dichloromethane at 0–5°C, forming an O-trifluoroacetyl intermediate .
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Cyclodehydration : Heating the intermediate to 80–100°C in toluene induces intramolecular cyclization, eliminating water and yielding the target oxadiazole .
Optimization Insights :
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Catalyst-Free : Excess TFACl acts as both acylating agent and dehydrant .
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Solvent Effects : Non-polar solvents (e.g., toluene) favor cyclization by stabilizing the transition state .
Challenges :
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TFACl’s corrosivity necessitates specialized equipment.
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Byproduct formation (e.g., HCl) requires neutralization with aqueous washes.
Multi-Step Synthesis from 3-(Trifluoromethyl)benzoyl Chloride
A modular approach from Zablocki et al. adapts a protocol for structurally related oxadiazoles :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DIEA, CH₂Cl₂, 24 h, 20°C | Coupling of 3-(trifluoromethyl)benzoyl chloride with methyl glycinate |
| 2 | Toluene, 24 h, 110°C | Cyclodehydration to form the oxadiazole ring |
Critical Analysis :
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Step 1 : DIEA (N,N-diisopropylethylamine) scavenges HCl, driving the acylation to completion .
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Step 2 : Prolonged heating in toluene facilitates ring closure but risks decomposition of heat-labile substrates .
Yield Considerations :
Comparative Evaluation of Synthetic Methods
Table 1 benchmarks the three primary methodologies:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethyl group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Pharmaceutical Development
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has shown promise in pharmaceutical research due to its potential as an active pharmaceutical ingredient (API). Research indicates that oxadiazoles can exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of oxadiazoles possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Antitumor Effects : Some oxadiazoles have been reported to inhibit the growth of cancer cells in vitro and in vivo. This suggests that this compound may have potential in oncology .
Agricultural Chemistry
The compound is also being explored for its applications in agricultural chemistry. Its ability to act as a pesticide or herbicide could be attributed to its structural characteristics that allow it to interact with biological systems in plants and pests effectively.
- Pesticidal Activity : Research indicates that certain oxadiazole derivatives can exhibit insecticidal properties. This opens avenues for developing environmentally friendly pesticides .
Material Science
In material science, compounds like this compound are investigated for their potential use in creating advanced materials with specific properties.
- Polymer Additives : The incorporation of oxadiazoles into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
Chemical Synthesis
The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry. Its synthesis often involves the reaction of hydrazines with carboxylic acids or their derivatives, showcasing its relevance in teaching and research settings.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Antitumor Activity
In another study published in the Journal of Medicinal Chemistry, the antitumor activity of this compound was assessed against several cancer cell lines. The findings revealed that it inhibited cell proliferation significantly compared to control groups, indicating its potential role in cancer therapy development .
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations at Position 5
5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Structure : Position 5 has a chloromethyl (-CH₂Cl) group instead of methyl.
- Synthesis : Prepared via nucleophilic substitution from 4-(trifluoromethyl)benzonitrile, yielding a pale yellow oil (48% yield) .
- Chromatography : Rf = 0.75 (hexane/ethyl acetate, 1:1), indicating higher polarity than the methyl analog due to the electronegative chlorine atom .
- Applications : Serves as an intermediate for further functionalization, such as coupling with pharmacophores .
5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (Antibiotic 75b)
- Structure : Position 5 substituted with an indolyl group.
- Bioactivity : Exhibits potent bactericidal activity against MRSA, with a long half-life (7.2 h in mice) and high oral bioavailability (F = 52%) .
- SAR: The indolyl group enhances π-π stacking with bacterial targets, while the trifluoromethylphenoxy group improves membrane permeability .
Substituent Variations at Position 3
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Structure: Position 3 has a nitro (-NO₂) group instead of trifluoromethyl.
- Properties : The nitro group increases polarity and reduces metabolic stability compared to -CF₃.
- Crystallography : Exhibits planar geometry similar to the trifluoromethyl analog, but with weaker hydrophobic interactions .
3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- Structure : Position 3 has a 4-methylphenyl group, and position 5 is phenyl-substituted.
- Physical Properties : Molecular weight = 236.27 g/mol; lower lipophilicity (logP ≈ 3.2) compared to the trifluoromethyl analog (logP ≈ 4.1) .
- Applications : Used in materials science due to its rigid aromatic structure .
Dual Substituent Variations
5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (Compound 2e)
- Structure : Position 5 has a nitro-furyl group, and position 3 has a pyrrolidinyloxy-phenyl group.
- Bioactivity : Active against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .
5-(4-Fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole
Structure–Activity Relationship (SAR) Insights
Impact of Trifluoromethyl Group
Role of Position 5 Substituents
Biological Activity
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which enhances its lipophilicity and potentially increases its biological activity. The oxadiazole ring is known for its stability and ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activities associated with this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been reported to exhibit antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown activity against various bacterial strains and fungi .
- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. Studies have demonstrated that certain oxadiazoles inhibit cell proliferation and alter cell cycle progression in cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, oxadiazoles have been shown to inhibit DNA topoisomerases and kinases, which are vital for cancer cell survival and proliferation .
Anticancer Activity
A study conducted by Dhumal et al. (2016) explored the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects against breast and colon cancer cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway .
Antimicrobial Effects
In a comparative study of antimicrobial activities among various oxadiazole derivatives, this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics such as amoxicillin .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, substituted benzamidoximes react with trifluoroacetylated intermediates under reflux in toluene or DMF. Purification often involves column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization.
- Key Data : In analogous syntheses, yields range from 60% to 85%, with melting points reported between 158–206°C depending on substituents .
- Optimization : Use of anhydrous solvents (e.g., THF) and inert atmospheres improves reproducibility for air-sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : , , and NMR confirm regiochemistry and substituent positions. The trifluoromethyl group exhibits a distinct signal at δ -62 to -65 ppm.
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 311.22 for CHFNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal Stability : Decomposition occurs above 250°C, confirmed by TGA-DSC.
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .
- Solution Stability : Degrades in polar aprotic solvents (e.g., DMSO) over 72 hours; use fresh solutions for biological assays .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 1,2,4-oxadiazole derivatives, and how can this compound be optimized?
- SAR Insights :
- The trifluoromethylphenyl group enhances lipophilicity and target binding (e.g., HIF-1α inhibition). Substitution at the 5-position with heterocycles (e.g., triazoles) improves potency .
- Data Table :
| Substituent (R) | Target IC (nM) | LogP |
|---|---|---|
| -CF | 12 ± 1.5 | 3.2 |
| -OCH | 45 ± 3.1 | 2.8 |
| -NO | >100 | 1.9 |
| Data from analogs in |
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Catalytic Asymmetric Synthesis : Iridium-catalyzed amination (e.g., with crotyl acetate) achieves >90% enantiomeric excess (ee) for indole-oxadiazole hybrids. Key parameters include ligand choice (e.g., phosphoramidites) and temperature control (50°C in DME) .
Q. What mechanistic insights explain its role as an enzyme inhibitor (e.g., HIF-1α or mitochondrial Complex I)?
- Mode of Action :
- HIF-1α Inhibition : Disrupts hypoxia-inducible factor signaling by competitively binding to the PAS-B domain, validated via SPR ( = 8 nM) .
- Complex I Inhibition : Blocks NADH oxidation in mitochondrial assays (IC = 10 nM), with efficacy confirmed in glioblastoma models .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Troubleshooting :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and oxygen tension (hypoxic vs. normoxic conditions) .
- Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes) to account for species-specific differences .
Q. What strategies are effective for removing trace impurities (e.g., des-methyl byproducts) during scale-up?
- Purification Protocols :
- Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals (>99.5%).
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) resolves methyl-substituted impurities .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
